

2-(Chloromethyl)pyridine CAS number 4377-33-7

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Chloromethyl)pyridine

Cat. No.: B1213738

[Get Quote](#)

An In-depth Technical Guide to **2-(Chloromethyl)pyridine** (CAS: 4377-33-7)

Introduction

2-(Chloromethyl)pyridine, identified by the CAS number 4377-33-7, is a heterocyclic organochlorine compound.^{[1][2]} It consists of a pyridine ring substituted at the 2-position with a chloromethyl group.^[2] This bifunctional molecule combines the nucleophilic character of the pyridine nitrogen with the electrophilic reactivity of the chloromethyl group, making it a highly versatile and valuable building block in organic synthesis.^[1] It serves as a crucial intermediate in the production of a wide array of products, including pharmaceuticals, agrochemicals, and specialized materials.^{[1][3]} Its utility is primarily derived from the reactive chloromethyl group, which readily participates in nucleophilic substitution reactions, allowing for the introduction of the pyridylmethyl moiety into various molecular scaffolds.^{[3][4]} This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

2-(Chloromethyl)pyridine is a white solid or a colorless to pale yellow liquid.^{[3][5][6]} The compound's structure, featuring both a polar pyridine ring and a reactive alkyl halide, dictates its physical properties and solubility profile. It is generally soluble in organic solvents like ethanol and ether, but has limited solubility in water.^{[3][6]} The hydrochloride salt form is often used to improve stability and handling.^[4]

Table 1: Chemical Identifiers for **2-(Chloromethyl)pyridine** and its Hydrochloride Salt

Identifier	2-(Chloromethyl)pyridine (Free Base)	2-(Chloromethyl)pyridine Hydrochloride
IUPAC Name	2-(chloromethyl)pyridine[1]	2-(chloromethyl)pyridine;hydrochloride[7]
Synonyms	2-Picolyl chloride, 2-Pyridylmethyl chloride[1][3]	2-Picolyl chloride hydrochloride
CAS Number	4377-33-7[1]	6959-47-3[4]
Molecular Formula	C ₆ H ₆ ClN[1]	C ₆ H ₇ Cl ₂ N[4]
Molecular Weight	127.57 g/mol [1]	164.03 g/mol [4]
InChI Key	NJWIMFZLESWFIM-UHFFFAOYSA-N[1]	JPMRGPPMXHGKRO-UHFFFAOYSA-N[4]
Canonical SMILES	C1=CC=NC(=C1)CCl[5]	C1=CC=NC(=C1)CCl.Cl[7]

Table 2: Physical Properties of **2-(Chloromethyl)pyridine** and its Hydrochloride Salt

Property	2-(Chloromethyl)pyridine (Free Base)	2-(Chloromethyl)pyridine Hydrochloride
Appearance	White solid[5]	Off-white to pale brown solid[7][8]
Melting Point	79 °C[2][5]	120-127 °C[4]
Boiling Point	73-76 °C (at 10 Torr)[2]	187.3 °C (at 760 mmHg)[4]
Solubility	Soluble in organic solvents; limited in water.[3][6]	Soluble in water.[8]

Synthesis and Manufacturing

Several synthetic routes to **2-(chloromethyl)pyridine** have been developed, often starting from 2-methylpyridine (2-picoline). The choice of method can depend on the desired purity, scale, and whether the free base or hydrochloride salt is the target product.

Key Synthetic Routes

- Direct Chlorination of 2-Methylpyridine: This method involves the reaction of 2-methylpyridine with chlorine gas, often in an inert solvent like carbon tetrachloride and under light irradiation. [1] However, this route can lead to the formation of di- and trichlorinated byproducts.[9]
- From 2-Methylpyridine-N-Oxide: A more efficient and common approach involves the N-oxidation of 2-methylpyridine, followed by rearrangement and chlorination.[5] The N-oxide intermediate is typically treated with a chlorinating agent such as phosphoryl chloride (POCl_3), thionyl chloride (SOCl_2), or phosgene.[5][9] This pathway is widely used for the synthesis of the stable hydrochloride salt.[10][11]

Caption: Multi-step synthesis of **2-(Chloromethyl)pyridine** hydrochloride from 2-methylpyridine.

Experimental Protocols

Protocol 1: Synthesis of **2-(Chloromethyl)pyridine** Hydrochloride from 2-Methylpyridine[10][11][12]

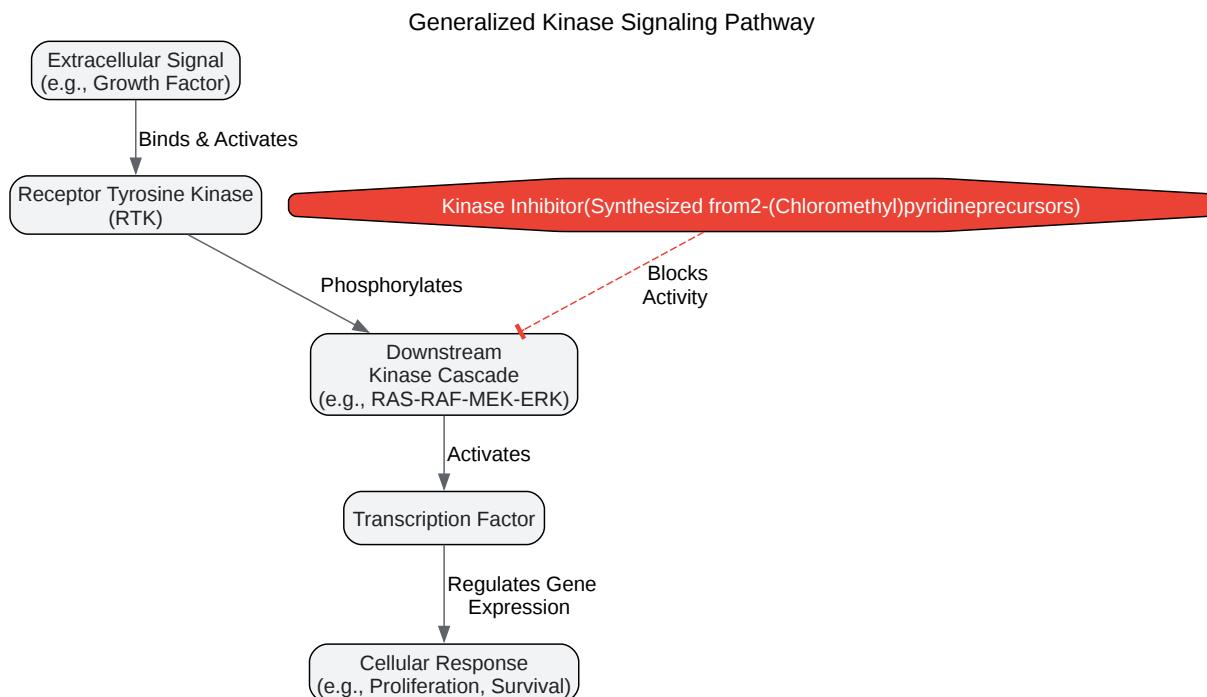
This protocol describes a four-step synthesis adapted from various sources.

- N-Oxidation: In a reaction vessel, 2-methylpyridine is dissolved in acetic acid. Hydrogen peroxide is added portion-wise while maintaining the reaction temperature between 70-80 °C. The molar ratio of 2-methylpyridine to acetic acid to hydrogen peroxide is typically 1:1.1:1.4. The reaction is monitored by TLC and typically proceeds for 10-14 hours.[11][12]
- Acetylation: The resulting 2-methylpyridine-N-oxide is then reacted with acetic anhydride or glacial acetic acid to form 2-pyridylmethyl acetate.[11][12]
- Hydrolysis: The acetate intermediate is hydrolyzed under alkaline conditions (e.g., 25% aqueous sodium hydroxide solution) to yield 2-pyridinemethanol.[12]
- Chlorination: The crude 2-pyridinemethanol is dissolved in a suitable solvent and reacted with thionyl chloride (SOCl_2), typically in a molar ratio of 1:1.2.[10][11] The excess thionyl chloride is removed under reduced pressure to yield the final product, **2-(chloromethyl)pyridine** hydrochloride, which can be purified by recrystallization.[13]

Protocol 2: Chlorination of 2-Pyridinemethanol[13]

This protocol details the direct conversion of the alcohol intermediate to the final product.

- To a flask containing thionyl chloride (SOCl_2 , ~4 molar equivalents), add 2-pyridinemethanol (1 molar equivalent) dropwise under stirring and cooling (ice bath, 0 °C). The addition should take approximately 2 hours.
- Once the addition is complete, the solution is heated to reflux for 1 hour.
- After reflux, the excess thionyl chloride is removed in vacuum.
- The resulting solid residue is crude **2-(chloromethyl)pyridine** hydrochloride, which can be used directly or purified further.


Chemical Reactivity and Key Applications

The reactivity of **2-(chloromethyl)pyridine** is dominated by the chloromethyl group, which acts as an electrophile. It is an effective alkylating agent, readily undergoing nucleophilic substitution reactions where the chloride is displaced.[4][5] This reactivity is the foundation for its widespread use as a synthetic intermediate.

Caption: The relationship between the reactivity of **2-(chloromethyl)pyridine** and its applications.

Pharmaceutical and Drug Development

Pyridine derivatives are foundational scaffolds in medicinal chemistry.[14] **2-(Chloromethyl)pyridine** is a key starting material for synthesizing molecules with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] A significant application is in the development of protein kinase inhibitors for cancer therapy.[15] The chloromethyl group allows for the facile attachment of the pyridinylmethyl moiety to a core structure, enabling the exploration of structure-activity relationships to target specific enzyme active sites.[15]

[Click to download full resolution via product page](#)

Caption: Contextual role of kinase inhibitors derived from **2-(chloromethyl)pyridine** precursors.

Agrochemical Synthesis

This compound is an important intermediate in the agrochemical industry.^[10] It is used in the manufacturing of various pesticides, including insecticides, herbicides, and bactericides.^[10]

[11] Notably, it is a precursor for neonicotinoid insecticides, such as imidacloprid and acetamiprid.[16]

Coordination Chemistry and Materials Science

2-(Chloromethyl)pyridine is used to synthesize ligands for coordination complexes.[5] For instance, it is a reagent in the preparation of gadolinium (Gd^{3+}) complexes that function as Zn^{2+} -sensitive magnetic resonance imaging (MRI) contrast agents.[17] It is also employed in the base-catalyzed alkylation of macrocycles like p-tert-butylcalixarenes, creating functionalized host molecules for applications in sensing and drug delivery.[4][18]

Safety and Handling

2-(Chloromethyl)pyridine and its hydrochloride salt are hazardous chemicals that must be handled with appropriate safety precautions. The compound is corrosive and can cause severe skin burns and eye damage.[19][20] It is also harmful if swallowed.[20] Due to its reactivity, it should be stored in a cool, dry, well-ventilated place under an inert atmosphere, away from incompatible materials.[19]

Table 3: Hazard Identification and Safety Information

Hazard Class	Classification	Precautionary Statements
Acute Toxicity, Oral	Category 4 (Harmful if swallowed)	P270: Do not eat, drink or smoke when using this product.[20]
Skin Corrosion	Category 1B (Causes severe skin burns)	P260: Do not breathe dust/fume.[20] P280: Wear protective gloves/clothing/eye protection.[20]
Eye Damage	Category 1 (Causes serious eye damage)[21]	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage	Combustible, corrosive material	Store in a dry, cool, well-ventilated place. Keep containers tightly closed.[19]
Incompatibilities	Strong oxidizing agents, strong bases, mild steel.[8][21]	Segregate from alkalis and oxidizing agents.[21]

Handling Procedures:

- Use only under a chemical fume hood.[19]
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[22]
- Avoid formation of dust and aerosols.[22]
- In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[19][22]
- For spills, clear the area, wear protective equipment, and sweep up the material into a suitable container for disposal, avoiding dust generation.[19]

Conclusion

2-(Chloromethyl)pyridine (CAS 4377-33-7) is a cornerstone intermediate in modern organic and medicinal chemistry. Its dual reactivity, stemming from the pyridine ring and the chloromethyl group, provides a versatile platform for the synthesis of complex molecules. Its established role in the production of pharmaceuticals, particularly as a precursor to kinase inhibitors, as well as in agrochemicals and advanced materials, highlights its industrial and academic importance. A thorough understanding of its synthesis, reactivity, and handling protocols is essential for researchers leveraging this powerful building block in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Chloromethyl)pyridine | 4377-33-7 | Benchchem [benchchem.com]
- 2. 2-(Chloromethyl)pyridine | 4377-33-7 [chemicalbook.com]
- 3. CAS 4377-33-7: Picolyl chloride | CymitQuimica [cymitquimica.com]
- 4. Buy 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [smolecule.com]
- 5. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Picolyl chloride hydrochloride | C6H7Cl2N | CID 23392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [chemicalbook.com]
- 9. US4221913A - Preparation of 2-(Chloromethyl)pyridine - Google Patents [patents.google.com]
- 10. Page loading... [guidechem.com]
- 11. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]

- 12. CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride - Google Patents [patents.google.com]
- 13. 2-(Chloromethyl)pyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 14. nbino.com [nbino.com]
- 15. benchchem.com [benchchem.com]
- 16. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]
- 17. 2-(Chloromethyl)pyridine hydrochloride, 98% 6959-47-3 manufacturers in India | 2-(Chloromethyl)pyridine hydrochloride, 98% - India with worldwide shipping [ottokemi.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. fishersci.com [fishersci.com]
- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 21. datasheets.scbt.com [datasheets.scbt.com]
- 22. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [2-(Chloromethyl)pyridine CAS number 4377-33-7]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1213738#2-chloromethyl-pyridine-cas-number-4377-33-7\]](https://www.benchchem.com/product/b1213738#2-chloromethyl-pyridine-cas-number-4377-33-7)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com